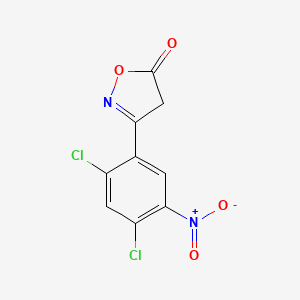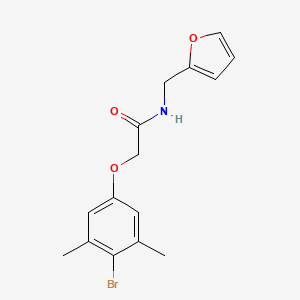![molecular formula C15H10F4N2OS B5874643 2-fluoro-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5874643.png)
2-fluoro-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide, also known as TFB, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. TFB is a member of the benzamide family of compounds, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 2-fluoro-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in target cells. For example, this compound has been shown to inhibit the activity of the enzyme β-lactamase, which is responsible for the degradation of β-lactam antibiotics. This compound has also been found to bind to the protein tubulin, which plays a key role in cell division, leading to the disruption of the microtubule network and subsequent apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the target cell type and concentration of the compound. In general, this compound has been found to induce cell death in cancer cells, inhibit bacterial growth, and reduce inflammation. This compound has also been shown to modulate the activity of specific enzymes and receptors, leading to changes in cellular signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-fluoro-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide is its broad range of biological activities, which makes it a useful tool for investigating different cellular processes. Another advantage is its relatively simple synthesis method, which allows for the production of large quantities of the compound. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 2-fluoro-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide. One area of interest is the development of this compound-based antibiotics, which could be used to treat bacterial infections that are resistant to current antibiotics. Another area of research is the investigation of this compound's potential as an anticancer agent, particularly in combination with other chemotherapy drugs. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its specific targets in different cell types.
Métodos De Síntesis
The synthesis of 2-fluoro-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide involves a multistep process that starts with the reaction of 3-(trifluoromethyl)aniline with carbon disulfide to obtain the corresponding thiourea. This intermediate is then reacted with 2-fluorobenzoyl chloride to form this compound. The overall yield of the synthesis is around 50%, and the purity of the final product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
2-fluoro-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide has been shown to exhibit a variety of biological activities, including anti-inflammatory, antitumor, and antibacterial properties. In particular, this compound has been found to inhibit the activity of a key enzyme involved in the biosynthesis of bacterial cell walls, making it a promising candidate for the development of new antibiotics. This compound has also been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.
Propiedades
IUPAC Name |
2-fluoro-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4N2OS/c16-12-7-2-1-6-11(12)13(22)21-14(23)20-10-5-3-4-9(8-10)15(17,18)19/h1-8H,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFCNSTYXAHGASW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[2-(difluoromethoxy)phenyl]-N,N-dimethylthiourea](/img/structure/B5874580.png)


![1-[(5-chloro-2-thienyl)sulfonyl]pyrrolidine](/img/structure/B5874595.png)





![3-[5-(4-chlorophenyl)-2-furyl]-N-phenylacrylamide](/img/structure/B5874632.png)
![N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5874634.png)
